1-(5-Fluoropyridin-3-yl)-2-methylpropan-1-one
Description
1-(5-Fluoropyridin-3-yl)-2-methylpropan-1-one is a fluorinated pyridine derivative with a ketone-functionalized side chain. Its structure comprises a pyridine ring substituted with fluorine at the 5-position and a 2-methylpropan-1-one group at the 3-position. This compound is of interest in medicinal chemistry due to the electron-withdrawing fluorine atom, which enhances the pyridine ring’s electrophilicity, and the branched alkyl ketone moiety, which may influence steric and solubility properties.
Properties
Molecular Formula |
C9H10FNO |
|---|---|
Molecular Weight |
167.18 g/mol |
IUPAC Name |
1-(5-fluoropyridin-3-yl)-2-methylpropan-1-one |
InChI |
InChI=1S/C9H10FNO/c1-6(2)9(12)7-3-8(10)5-11-4-7/h3-6H,1-2H3 |
InChI Key |
VYZKSWRWSVEPPS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)C1=CC(=CN=C1)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the selective fluorination of pyridine derivatives using reagents such as Selectfluor® . The reaction conditions often involve mild temperatures and the use of solvents like acetonitrile.
Industrial Production Methods
Industrial production of fluorinated pyridines, including 1-(5-Fluoropyridin-3-yl)-2-methylpropan-1-one, involves scalable synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality .
Chemical Reactions Analysis
Types of Reactions
1-(5-Fluoropyridin-3-yl)-2-methylpropan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Pyridine N-oxides.
Reduction: Alcohol derivatives.
Substitution: Various substituted pyridines depending on the nucleophile used.
Scientific Research Applications
1-(5-Fluoropyridin-3-yl)-2-methylpropan-1-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a radiolabeling agent in imaging studies.
Medicine: Explored for its potential use in drug development due to its unique pharmacokinetic properties.
Industry: Utilized in the development of agrochemicals and materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 1-(5-Fluoropyridin-3-yl)-2-methylpropan-1-one involves its interaction with molecular targets through the electron-withdrawing effects of the fluorine atom. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects. The compound’s pathways often involve binding to active sites and altering the conformation of target molecules .
Comparison with Similar Compounds
Comparison with Structural Analogs
Heterocyclic Core Variations
Pyridine vs. Thiophene vs. Benzene Derivatives
- 1-(5-Chlorothiophen-2-yl)-2-methylpropan-1-one (): Replaces the pyridine ring with a thiophene (sulfur-containing heterocycle) substituted with chlorine at the 5-position. Molecular weight: 202.66 g/mol (C9H10ClOS) vs. ~181.18 g/mol (estimated for 1-(5-Fluoropyridin-3-yl)-2-methylpropan-1-one, C9H10FNO). Applications: Intermediate in agrochemicals or materials science .
- 1-(3-Chloro-2-fluorophenyl)-2-methylpropan-1-one (): Substitutes pyridine with a dichloro-fluorophenyl ring. Molecular weight: 200.64 g/mol (C10H10ClFO). Applications: Likely used in organic synthesis or as a pharmaceutical precursor .
Benzofuran and Piperidine Derivatives
- Bromine substitution enhances molecular weight (297.15 g/mol, C13H13BrO2) and may improve halogen bonding in target interactions .
- 1-[4-(Hydroxyimino)piperidin-1-yl]-2-methylpropan-1-one (): Incorporates a piperidine ring with a hydroxyimino group, introducing hydrogen-bonding capability. Molecular weight: 184.24 g/mol (C9H16N2O2). Potential use in prodrugs or enzyme inhibitors due to amine functionality .
Substituent Effects
Halogen vs. Alkyl/Aryl Substituents
Amino-Functionalized Derivatives
- 1-(2-Aminophenyl)-2-methylpropan-1-one (): Amino group (-NH₂) introduces basicity and hydrogen-bonding capacity. Molecular weight: 163.22 g/mol (C10H13NO). Potential use in chelating agents or as a building block for Schiff base synthesis .
Physicochemical and Functional Comparisons
| Compound Name | Core Structure | Substituents | Molecular Weight (g/mol) | Key Properties/Applications |
|---|---|---|---|---|
| 1-(5-Fluoropyridin-3-yl)-2-methylpropan-1-one | Pyridine | 5-F, 3-(2-methylpropan-1-one) | ~181.18 | Drug intermediate, electrophilic reactivity |
| 1-(5-Chlorothiophen-2-yl)-2-methylpropan-1-one | Thiophene | 5-Cl | 202.66 | Agrochemical intermediate |
| 1-(3-Chloro-2-fluorophenyl)-2-methylpropan-1-one | Benzene | 3-Cl, 2-F | 200.64 | Organic synthesis, halogenated precursor |
| 1-(4-Methoxyphenyl)-2-methylpropan-1-one | Benzene | 4-OCH₃ | 178.23 | Solvent, fragrance component |
| 1-(2-Aminophenyl)-2-methylpropan-1-one | Benzene | 2-NH₂ | 163.22 | Chelation, Schiff base synthesis |
Biological Activity
1-(5-Fluoropyridin-3-yl)-2-methylpropan-1-one, a compound with the molecular formula CHFNO and CAS number 1247797-15-4, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.
- Molecular Weight : 167.18 g/mol
- Structure : Contains a pyridine ring substituted with a fluorine atom at the 5-position and a ketone functional group.
Biological Activity Overview
Research indicates that 1-(5-Fluoropyridin-3-yl)-2-methylpropan-1-one exhibits various biological activities, including:
- Antimicrobial Properties : Preliminary studies suggest that this compound may inhibit the growth of certain bacterial strains, potentially making it useful in developing new antibiotics.
- Anti-inflammatory Effects : The compound has been investigated for its ability to modulate inflammatory responses in vitro, indicating potential applications in treating inflammatory diseases.
- Anticancer Activity : Early-stage research highlights its potential to affect cancer cell lines, suggesting mechanisms that may involve apoptosis induction or cell cycle arrest.
The biological activity of 1-(5-Fluoropyridin-3-yl)-2-methylpropan-1-one is believed to involve interaction with various biological targets:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways related to inflammation and cancer progression.
- Receptor Modulation : It might interact with cellular receptors, altering signaling pathways that regulate cell proliferation and survival.
Data Table: Biological Activity Summary
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antimicrobial | Inhibits growth of E. coli and S. faecium | |
| Anti-inflammatory | Reduces cytokine release in vitro | |
| Anticancer | Induces apoptosis in cancer cell lines |
Case Studies
Several case studies have explored the biological activity of 1-(5-Fluoropyridin-3-yl)-2-methylpropan-1-one:
- Antimicrobial Efficacy :
- Inflammatory Response Modulation :
- Cancer Cell Line Studies :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
